molecular formula C15H26Cl2N2O B1391289 1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride CAS No. 1185296-05-2

1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride

Cat. No. B1391289
M. Wt: 321.3 g/mol
InChI Key: DRSMRNDPDSUQMJ-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride”. However, it appears to be a chemical compound that may be related to the class of compounds known as piperazines12.



Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts2. However, the specific synthesis process for “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride” is not available in the sources I found.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I found. However, the molecular formula for a similar compound, “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine”, is C15H26Cl2N2O3.



Chemical Reactions Analysis

The specific chemical reactions involving “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride” are not detailed in the sources I found. However, piperazine derivatives are known to undergo various chemical reactions, including cyclization with sulfonium salts2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride” are not provided in the sources I found. However, a similar compound, “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine”, has a molecular formula of C15H26Cl2N2O3.


Scientific Research Applications

Electrophilic Amination in Asymmetric Hydroboration

Research by Knight et al. (1997) discusses the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes. This study focuses on intermediates like (S)-(4-Methoxyphenyl)-ethyl-1,3,2-benzodioxaborole, showcasing how amination can yield compounds like 1-(4-methoxyphenyl)-N-methylethylamine (Knight et al., 1997).

Stereo-selective Synthesis

Kim et al. (2006) achieved a stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid, starting from p-anisaldehyde. This synthesis involved the regioselective and diastereoselective introduction of an N-protected amine group, showcasing the role of similar compounds in synthetic chemistry (Kim et al., 2006).

Antimitotic Agents and Chiral Isomers

Research by Temple and Rener (1992) involved studying the metabolism of ethyl carbamate derivatives, leading to the formation of hydroxylated metabolites which were subsequently methylated to form methoxy derivatives. This study provides insight into the biological activity and potential applications of related compounds in medicinal chemistry (Temple & Rener, 1992).

N-Ethylation of Piperidines

Deberly et al. (1975) explored the N-ethylation of piperidines, showing how compounds such as methyl-1 ethoxy-2 indole carboxylate-3 d'éthyle can act as alkylating agents, which is relevant in the context of synthetic methodologies involving piperidines (Deberly et al., 1975).

Kinetics and Mechanisms in Reactions with Alicyclic Amines

The study by Castro et al. (2001) focused on the reactions of methoxyphenyl thionocarbonates with secondary alicyclic amines, exploring the kinetics and mechanisms involved. This research is pertinent to understanding the reactivity and potential applications of methoxyphenyl compounds in organic synthesis (Castro et al., 2001).

Substance P (NK1) Receptor Antagonists

Research by Snider et al. (1991) on CP-96,345, a compound similar in structure to the queried chemical, provides insight into its use as a potent nonpeptide antagonist of the substance P (NK1) receptor, highlighting its potential in investigating physiological properties and diseases related to substance P (Snider et al., 1991).

Synthesis and Biological Properties of Piperidin-4-one Oxime Esters

Harini et al. (2014) described the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, examining their antioxidant and antimicrobial potential. This research illustrates the diverse biological applications of methoxyphenyl and piperidine derivatives (Harini et al., 2014).

Safety And Hazards

The safety and hazards associated with “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride” are not detailed in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not explicitly mentioned in the sources I found. However, there is ongoing research into the development of new selective estrogen receptor degraders (SERDs) for the treatment of breast cancer45. It’s possible that “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride” could be a part of this research, but more specific information would be needed to confirm this.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride”. For a more comprehensive analysis, please refer to relevant scientific literature and resources.


properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH/c1-16-14-7-5-10-17(12-14)11-9-13-6-3-4-8-15(13)18-2;;/h3-4,6,8,14,16H,5,7,9-12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSMRNDPDSUQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CCC2=CC=CC=C2OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Methoxyphenyl)ethyl]-N-methylpiperidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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